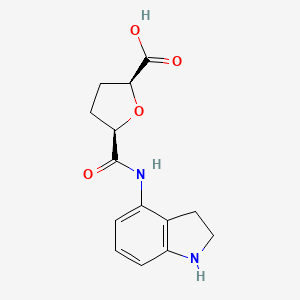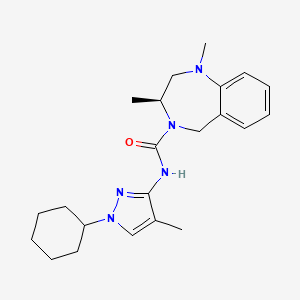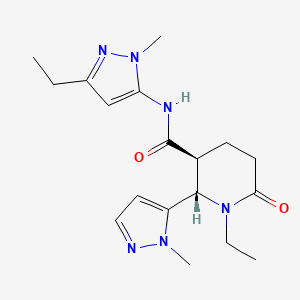
(2S,5R)-5-(2,3-dihydro-1H-indol-4-ylcarbamoyl)oxolane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5R)-5-(2,3-dihydro-1H-indol-4-ylcarbamoyl)oxolane-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a chiral molecule that has unique properties, making it a promising candidate for drug development and other scientific research applications.
Wirkmechanismus
The mechanism of action of (2S,5R)-5-(2,3-dihydro-1H-indol-4-ylcarbamoyl)oxolane-2-carboxylic acid is not fully understood. However, it has been observed that it inhibits the activity of certain enzymes, such as proteases and kinases, which are involved in various cellular processes. Additionally, it has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis, inhibit cell proliferation, and modulate the immune system. Additionally, it has been shown to have anti-inflammatory properties and to regulate the expression of certain genes involved in various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2S,5R)-5-(2,3-dihydro-1H-indol-4-ylcarbamoyl)oxolane-2-carboxylic acid in lab experiments is its potential to be used in the development of novel therapeutic agents. Additionally, it has been shown to be stable under various conditions, making it a suitable candidate for drug development. However, its high cost and complex synthesis method can be considered as limitations for its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on (2S,5R)-5-(2,3-dihydro-1H-indol-4-ylcarbamoyl)oxolane-2-carboxylic acid. Some of the potential research areas include the development of novel therapeutic agents for the treatment of various diseases, the exploration of its potential applications in the field of immunotherapy, and the investigation of its mechanism of action. Additionally, the synthesis of analogs of this compound can be explored to enhance its properties and to develop more potent therapeutic agents.
Synthesemethoden
The synthesis of (2S,5R)-5-(2,3-dihydro-1H-indol-4-ylcarbamoyl)oxolane-2-carboxylic acid involves a multi-step process that includes various chemical reactions, such as coupling reactions, cyclization, and deprotection. The most commonly used method for its synthesis is the solid-phase peptide synthesis (SPPS) method, which is a widely accepted technique for the synthesis of peptides and small proteins.
Wissenschaftliche Forschungsanwendungen
(2S,5R)-5-(2,3-dihydro-1H-indol-4-ylcarbamoyl)oxolane-2-carboxylic acid has shown potential applications in various scientific research fields, including drug development, biochemistry, and medicinal chemistry. It has been extensively studied for its antitumor, antiviral, and antibacterial properties. Additionally, it has been used in the development of novel therapeutic agents for the treatment of various diseases, such as cancer, HIV, and bacterial infections.
Eigenschaften
IUPAC Name |
(2S,5R)-5-(2,3-dihydro-1H-indol-4-ylcarbamoyl)oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c17-13(11-4-5-12(20-11)14(18)19)16-10-3-1-2-9-8(10)6-7-15-9/h1-3,11-12,15H,4-7H2,(H,16,17)(H,18,19)/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHNYJBFQHXRGF-NEPJUHHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1C(=O)NC2=CC=CC3=C2CCN3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@H]1C(=O)NC2=CC=CC3=C2CCN3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3R)-1-acetylpyrrolidin-3-yl]-1-(3-methylphenyl)benzimidazole-5-carboxamide](/img/structure/B7341802.png)
![N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide](/img/structure/B7341807.png)
![N-[(1R,2R)-2-methylsulfanylcyclohexyl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxamide](/img/structure/B7341811.png)
![(3S)-N-[[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl]-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide](/img/structure/B7341812.png)


![(2S,3S)-1-ethyl-N-imidazo[1,2-a]pyridin-5-yl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide](/img/structure/B7341826.png)

![(7-chloro-4-cyclopropyl-2,3-dihydroquinoxalin-1-yl)-[(2R,3R)-3-(pyrazol-1-ylmethyl)oxolan-2-yl]methanone](/img/structure/B7341848.png)
![[2-(difluoromethyl)pyrazol-3-yl]-[(3S)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl]methanone](/img/structure/B7341851.png)
![[(3S)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl]-(4-pyrazol-1-ylpyridin-2-yl)methanone](/img/structure/B7341865.png)
![8-fluoro-7-methoxy-N-[(2S,3R)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]quinazolin-4-amine](/img/structure/B7341871.png)
![1-[2-(cyclopropylmethyl)pyrimidin-5-yl]-3-[(2S,3R)-2-pyridin-3-yloxolan-3-yl]urea](/img/structure/B7341879.png)
![(2S,5R)-5-N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]-2-N,2-N-dimethyloxolane-2,5-dicarboxamide](/img/structure/B7341888.png)